rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis
Description
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis is a chemical compound with the molecular formula C10H12O2. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields.
Properties
CAS No. |
2763583-93-1 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a benzofuran derivative is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous solvents and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis
- rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, trans
Uniqueness
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different biological activities compared to its individual enantiomers or other similar compounds. The cis configuration also imparts distinct chemical and physical properties, influencing its reactivity and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
